sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate

説明

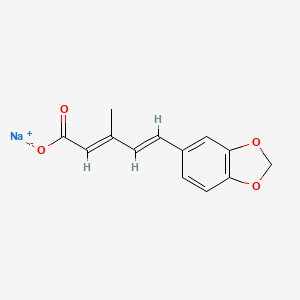

Sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate is a chemical compound that features a benzodioxole ring, a sodium ion, and a conjugated diene system

特性

IUPAC Name |

sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4.Na/c1-9(6-13(14)15)2-3-10-4-5-11-12(7-10)17-8-16-11;/h2-7H,8H2,1H3,(H,14,15);/q;+1/p-1/b3-2+,9-6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMAISQCCNGTMR-IGYRJUBFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)[O-])C=CC1=CC2=C(C=C1)OCO2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)[O-])/C=C/C1=CC2=C(C=C1)OCO2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate typically involves the following steps:

-

Formation of the Benzodioxole Ring: : The benzodioxole ring can be synthesized from catechol through cyclization reactions. Catechol is dissolved in dimethyl sulfoxide (DMSO) and treated with sodium hydroxide. The mixture is then heated and refluxed with dichloromethane to form the benzodioxole ring .

-

Conjugation with the Diene System: : The benzodioxole derivative is then reacted with a suitable diene precursor under controlled conditions to form the conjugated diene system. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

-

Introduction of the Sodium Ion: : The final step involves the introduction of the sodium ion to the compound. This can be achieved through ion exchange reactions or by treating the compound with a sodium salt under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

Sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。